molecular formula C15H28O4 B1580930 Diethyl dibutylmalonate CAS No. 596-75-8

Diethyl dibutylmalonate

Cat. No.: B1580930
CAS No.: 596-75-8
M. Wt: 272.38 g/mol
InChI Key: WHKKUUPZLWUOIW-UHFFFAOYSA-N
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Description

Diethyl dibutylmalonate is an organic compound with the molecular formula C15H28O4. It is a diester of malonic acid, where the hydrogen atoms on the central carbon are replaced by butyl groups, and the carboxyl groups are esterified with ethyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dibutylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl dibutylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl dibutylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl dibutylmalonate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile in alkylation reactions, where it forms new carbon-carbon bonds. It can also undergo hydrolysis and decarboxylation, leading to the formation of different products. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two butyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of more complex molecules and in various industrial applications .

Properties

IUPAC Name

diethyl 2,2-dibutylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-5-9-11-15(12-10-6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKUUPZLWUOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060496
Record name Propanedioic acid, dibutyl-, diethyl ester
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Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-75-8
Record name Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester
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Record name Diethyl dibutylmalonate
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Record name Diethyl dibutylmalonate
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Record name Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester
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Record name Propanedioic acid, dibutyl-, diethyl ester
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Record name Diethyl dibutylmalonate
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Record name DIETHYL DIBUTYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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